molecular formula C12H12N2O B046408 3,4'-Oxydianiline CAS No. 2657-87-6

3,4'-Oxydianiline

Cat. No.: B046408
CAS No.: 2657-87-6
M. Wt: 200.24 g/mol
InChI Key: ZBMISJGHVWNWTE-UHFFFAOYSA-N
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Description

3-(4-Aminophenoxy)aniline: is an organic compound with the molecular formula C12H12N2O . It is a derivative of aniline, where the amino group is substituted at the para position of the phenoxy group. This compound is known for its applications in various fields, including polymer chemistry and materials science.

Mechanism of Action

3,4’-Oxydianiline, also known as 3-(4-Aminophenoxy)aniline or 3,4-oxydianiline, is a phenyl ether derivative capped with two amines at para and meta positions on either end . It is typically used for synthesizing polyimides with multi-functionalities .

Target of Action

The primary targets of 3,4’-Oxydianiline are the polymers, especially the polyimides . It is often used in combination with dianhydrides with a “rigid” structure to impart thermoplasticity and solubility to such polyimides .

Mode of Action

3,4’-Oxydianiline interacts with its targets by participating in the synthesis of aromatic polyimides . This is achieved through a method of one-pot high-temperature catalytic polycondensation in molten benzoic acid . The compound’s interaction with its targets results in the formation of polyimides with different solubility in organic solvent and molten benzoic acid, molecular weight, and glass transition temperature .

Biochemical Pathways

The biochemical pathways affected by 3,4’-Oxydianiline involve the synthesis of aromatic polyimides . The compound, depending on the used dianhydride, influences the formation of the crystalline phase of polyimides . The effect of dianhydride chemical structure on the performance of polyimide in pervaporation was also studied .

Result of Action

The result of 3,4’-Oxydianiline’s action is the formation of polyimides with different properties . These polyimides are characterized by different solubility in organic solvent and molten benzoic acid, molecular weight, glass transition temperature from 198 to 270 °C, and an amorphous or semi-crystalline structure with the degree of crystallinity from 41 to 52% .

Action Environment

The action of 3,4’-Oxydianiline is influenced by the environmental conditions during the synthesis process . The method of synthesis, specifically the use of one-pot high-temperature catalytic polycondensation in molten benzoic acid, plays a crucial role in the formation of the crystalline phase of polyimides .

Biochemical Analysis

Biochemical Properties

3,4’-Oxydianiline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and multifaceted, involving both covalent and non-covalent bonds .

Cellular Effects

3,4’-Oxydianiline has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of 3,4’-Oxydianiline is intricate. It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of 3,4’-Oxydianiline can change in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial .

Dosage Effects in Animal Models

The effects of 3,4’-Oxydianiline vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .

Metabolic Pathways

3,4’-Oxydianiline is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can also affect metabolic flux or metabolite levels .

Transport and Distribution

3,4’-Oxydianiline is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can also affect its localization or accumulation .

Subcellular Localization

The subcellular localization of 3,4’-Oxydianiline and its effects on its activity or function are important aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Direct Amination of Phenols: One of the methods involves the direct amination of phenols using hydrazine as an amine and hydrogen source.

    Classical Methods: Traditional methods include the nitration of arenes followed by the reduction of nitrobenzene.

Industrial Production Methods:

    Buchwald-Hartwig Cross-Coupling: This method involves the coupling of aryl halides with amines using palladium catalysts.

    Ullmann Reaction: This method involves the coupling of aryl halides with copper catalysts.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-(4-Aminophenoxy)aniline can undergo oxidation reactions to form quinone derivatives.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles like hydroxide ions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted anilines depending on the nucleophile used.

Properties

IUPAC Name

3-(4-aminophenoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-4-6-11(7-5-9)15-12-3-1-2-10(14)8-12/h1-8H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBMISJGHVWNWTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80181144
Record name 3-(4-Aminophenoxy)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80181144
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2657-87-6
Record name 3,4′-Diaminodiphenyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2657-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Aminophenoxy)aniline
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(4-Aminophenoxy)aniline
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-aminophenoxy)aniline
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of 3,4'-oxydianiline?

A1: The molecular formula of this compound is C12H12N2O, and its molecular weight is 198.24 g/mol.

Q2: How is this compound typically synthesized?

A2: this compound is synthesized via a nucleophilic aromatic substitution reaction between p-aminophenol and p-chloronitrobenzene, followed by a reduction step.

Q3: Why is this compound widely used in polyimide synthesis?

A3: this compound is a popular diamine monomer for polyimide synthesis due to its ability to impart desirable properties like good thermal stability, mechanical strength, and solubility in specific solvents [, , , ].

Q4: How does the incorporation of this compound influence the glass transition temperature (Tg) of polyimides?

A4: The Tg of polyimides can be tailored by adjusting the ratio of this compound to other diamines in the polymer backbone [, ]. In general, higher this compound content can lead to lower Tg values, as seen in LaRC™-8515 polyimide [].

Q5: Can this compound be used to improve the processability of polyimides?

A5: Yes, incorporating this compound can enhance the solubility of polyimides in certain solvents, making them easier to process. This is particularly useful for applications like resin transfer molding (RTM) [, , ].

Q6: What types of applications benefit from the use of this compound-based polyimides?

A6: The unique properties of this compound-based polyimides make them suitable for high-performance applications such as aerospace components, adhesives, films, coatings, and microelectronics [, , , , ].

Q7: How does the structure of this compound contribute to the flexibility of the resulting polyimide films?

A7: The ether linkage (–O–) in the this compound structure introduces a degree of flexibility into the polyimide backbone, contributing to the improved toughness and flexibility of the resulting films [, , ].

Q8: Are there any safety concerns associated with the use of this compound?

A8: Yes, this compound is considered a potential mutagen and requires careful handling. Researchers are exploring alternative diamines with improved safety profiles [].

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